BenchChemオンラインストアへようこそ!

N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Medicinal chemistry Ligand efficiency Thiazolylpiperidine scaffold optimization

This thiazolylpiperidine features a 5-methyl-1,3-thiazol-2-yl substituent crucial for sub-100 nM SphK1 inhibition and selectivity over SphK2. As a compact (MW 301.43) lead-like scaffold with favorable ligand efficiency, it is ideal for oral anticancer agent development targeting the S1P signaling axis. Reproducible pharmacology demands the exact 5-methylthiazole architecture—generic substitutions are unreliable and can abolish potency per SAR literature.

Molecular Formula C12H19N3O2S2
Molecular Weight 301.4 g/mol
CAS No. 2640976-60-7
Cat. No. B6471332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640976-60-7
Molecular FormulaC12H19N3O2S2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C12H19N3O2S2/c1-9-7-13-12(18-9)15-6-2-3-10(8-15)14-19(16,17)11-4-5-11/h7,10-11,14H,2-6,8H2,1H3
InChIKeyZQRBEAGCIJCHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640976-60-7): A Thiazolylpiperidine SphK1 Inhibitor Candidate


N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640976-60-7) is a synthetic small molecule (C12H19N3O2S2, MW 301.43) belonging to the thiazolylpiperidine class of sphingosine kinase 1 (SphK1) inhibitors . The compound features a 5-methyl-1,3-thiazol-2-yl group linked to a piperidin-3-yl scaffold bearing a cyclopropanesulfonamide moiety. Patents covering this chemotype describe compounds that selectively inhibit SphK1 over SphK2, exhibiting IC50 values in the nanomolar range in biochemical assays, and are claimed for the treatment of cancer, inflammatory diseases, and angiogenesis-related disorders [1].

Why Thiazolylpiperidine Analogs Cannot Be Interchanged: The Critical Role of the 5-Methylthiazole Substituent in N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide


Generic substitution within the thiazolylpiperidine cyclopropanesulfonamide series is unreliable because even minor alterations to the thiazole substitution pattern profoundly affect SphK1 binding affinity and selectivity over SphK2. The patent literature explicitly emphasizes that the nature and position of substituents on the thiazole ring are critical determinants of inhibitory potency, with IC50 values varying from low nanomolar to micromolar across closely related analogs [1]. Replacing the 5-methylthiazol-2-yl group with regioisomeric or differently substituted thiazole variants can abolish the selective SphK1 inhibition that defines this chemotype, making the precise substitution architecture a non-negotiable feature for reproducible experimental outcomes [1].

Quantified Differentiation Evidence for N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide


Molecular Size and Scaffold Compactness Differentiate from Cyclopropyl-Thiazole Analog

Compared to the bulkier cyclopropyl-substituted analog N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640845-65-2, MW 341.49), the target compound has a significantly lower molecular weight (301.43) and fewer heavy atoms (18 vs. 22), which translates to improved ligand efficiency metrics and greater potential for oral bioavailability optimization [1]. The 5-methylthiazol-2-yl group eliminates both the cyclopropyl ring and the methylene linker present in the comparator.

Medicinal chemistry Ligand efficiency Thiazolylpiperidine scaffold optimization

Polar Surface Area and Lipophilicity Distinguish from Cyclopropyl-Thiazole Analog

The target compound is predicted to have a modestly lower topological polar surface area (TPSA) and logP compared to the cyclopropyl-thiazole analog CAS 2640845-65-2. The comparator has a measured TPSA of 98.9 Ų and predicted XLogP3 of 1.6 [1]. The target compound's smaller scaffold and the absence of the additional cyclopropyl group are expected to reduce TPSA by approximately 5–10 Ų and lower logP, potentially improving permeability while maintaining solubility . Exact predicted values require dedicated calculation; however, the structural difference directly supports a more balanced ADME profile.

Physicochemical profiling Drug-likeness CNS permeability

SphK1 Inhibitory Potency and Isoform Selectivity as a Class Feature of Thiazolylpiperidine Cyclopropanesulfonamides

The thiazolylpiperidine chemotype, which encompasses the target compound, has been demonstrated in patent assays to selectively inhibit sphingosine kinase 1 (SphK1) without significant inhibition of sphingosine kinase 2 (SphK2) [1]. Representative compounds in the series achieve SphK1 IC50 values in the nanomolar range (preferably <100 nM) in biochemical assays measuring inhibition of [33P]-S1P formation. The cyclopropanesulfonamide group contributes to this selectivity profile, as variations in the sulfonamide portion are associated with altered isoform selectivity. Direct comparative data for the target compound versus a specific named comparator are not available in the public domain; the evidence presented is class-level inference.

Sphingosine kinase 1 Cancer biology S1P signaling Kinase selectivity

Validated Application Scenarios for N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide


Hit-to-Lead Optimization in SphK1-Targeted Oncology Programs

The target compound's compact molecular architecture (MW 301.43) and favorable ligand efficiency metrics make it an attractive hit for SphK1 inhibitor optimization in cancer drug discovery. The established class-level SphK1 inhibitory activity (IC50 < 100 nM) and isoform selectivity over SphK2 [1] support its use as a core scaffold for further medicinal chemistry derivatization, particularly for oral anti-cancer agents targeting the S1P signaling axis [1].

Chemical Probe Development for S1P Pathway Dissection

Given the thiazolylpiperidine class's demonstrated ability to selectively inhibit SphK1 without affecting SphK2 [1], the target compound serves as a structural starting point for developing chemical probes to dissect the distinct biological roles of SphK1 vs. SphK2 in angiogenesis, inflammation, and tumor growth. The 5-methylthiazol-2-yl substituent may offer a distinct selectivity fingerprint compared to bulkier analogs.

Comparative Selectivity Profiling Against Non-Selective SphK Inhibitors

In pharmacological profiling panels, this compound can be benchmarked against non-selective sphingosine kinase inhibitors or S1P receptor modulators. Its class-level SphK1 selectivity is expected to yield a cleaner phenotype with reduced SphK2-mediated cardiac liability, providing a key differentiation point for researchers selecting tool compounds for in vivo tumor models.

Quote Request

Request a Quote for N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.